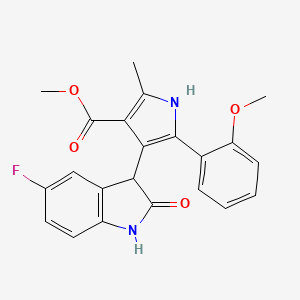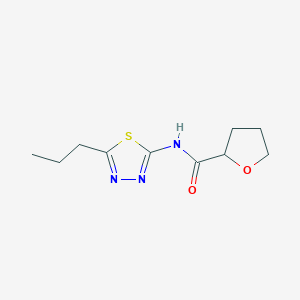![molecular formula C23H14F3NO5 B11165814 7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11165814.png)
7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is a complex organic compound with the molecular formula C23H14F3NO5 and a molecular weight of 441.367 g/mol . This compound is known for its unique structural features, including a chromen-2-one core, a trifluoromethyl group, and a nitrophenoxy substituent. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like 7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the compound.
Scientific Research Applications
7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one is not well-documented. its structural features suggest that it may interact with various molecular targets and pathways. For example, the presence of the nitro group and the trifluoromethyl group could influence its reactivity and binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one: The compound itself.
Trifluoromethane (H–CF3): A simpler compound with a trifluoromethyl group.
1,1,1-trifluoroethane (H3C–CF3): Another compound with a trifluoromethyl group.
Hexafluoroacetone (F3C–CO–CF3): A compound with two trifluoromethyl groups.
Uniqueness
This compound is unique due to its combination of a chromen-2-one core, a nitrophenoxy group, and a trifluoromethyl group. This combination of structural features imparts unique chemical and biological properties, making it valuable for research and development.
Properties
Molecular Formula |
C23H14F3NO5 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H14F3NO5/c1-13-9-19(31-18-8-7-15(23(24,25)26)11-17(18)27(29)30)22-16(14-5-3-2-4-6-14)12-21(28)32-20(22)10-13/h2-12H,1H3 |
InChI Key |
NWUWGEBQGNZPTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B11165733.png)
![3-[(2-methylpropanoyl)amino]-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11165736.png)
![1-butyl-N-{4-[(2,5-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165737.png)
![1-butyl-N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165742.png)
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11165745.png)
![4-Isobutyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B11165749.png)
![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-tryptophan](/img/structure/B11165754.png)
![6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate](/img/structure/B11165765.png)
![6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11165774.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165790.png)

![N-[2-(butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165808.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-tert-butylbenzamide](/img/structure/B11165809.png)

